molecular formula C20H16FN5O2 B6538515 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea CAS No. 1060261-71-3

1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea

Cat. No. B6538515
CAS RN: 1060261-71-3
M. Wt: 377.4 g/mol
InChI Key: OBONKEKOXQNHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea, also known as FIPPU, is a novel small molecule that can be used as a tool in scientific research. FIPPU has a wide range of applications, and it has been used in various experiments to study the biochemical and physiological effects of different compounds. FIPPU has a unique structure that allows it to interact with a variety of receptors and enzymes, making it an ideal tool for scientific research.

Scientific Research Applications

1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of different compounds, as well as to study the mechanism of action of various drugs. 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea has also been used to study the effects of different environmental pollutants on the human body. Additionally, 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea has been used to study the effects of different hormones, such as testosterone, on the body.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea is not yet fully understood. However, it is believed that 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea binds to a variety of receptors and enzymes, including G protein-coupled receptors, tyrosine kinase receptors, and cyclic nucleotide phosphodiesterases. By binding to these receptors and enzymes, 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea is able to modulate the activity of these proteins, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of G protein-coupled receptors, tyrosine kinase receptors, and cyclic nucleotide phosphodiesterases. Additionally, 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea has been shown to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. It has also been shown to modulate the activity of enzymes involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea has a number of advantages and limitations when used in lab experiments. One of the main advantages of 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea is its ability to bind to a variety of receptors and enzymes, making it an ideal tool for studying the biochemical and physiological effects of different compounds. Additionally, 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea is relatively easy to synthesize and is relatively stable, making it an ideal tool for long-term experiments. However, 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea is not very selective and can interact with a variety of receptors and enzymes, making it difficult to study the effects of specific compounds.

Future Directions

There are a number of potential future directions for 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea. One potential direction is to use 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea to study the effects of different environmental pollutants on the human body. Additionally, 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea could be used to study the effects of different hormones, such as testosterone, on the body. Furthermore, 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea could be used to study the effects of different drugs on the body. Finally, 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea could be used to develop new drugs and therapies for a variety of diseases.

Synthesis Methods

1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea can be synthesized using a variety of methods. The most common method is through a condensation reaction between 4-fluorophenyl isocyanate and 6-methoxyimidazo[1,2-b]pyridazin-2-ylphenol. This reaction is carried out in the presence of a base, such as triethylamine, to form 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea. Other methods, such as the reaction between 4-fluorophenyl isocyanate and 6-methoxyimidazo[1,2-b]pyridazin-2-ylhydrazine, can also be used to synthesize 1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-28-19-10-9-18-24-17(12-26(18)25-19)13-3-2-4-16(11-13)23-20(27)22-15-7-5-14(21)6-8-15/h2-12H,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBONKEKOXQNHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea

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